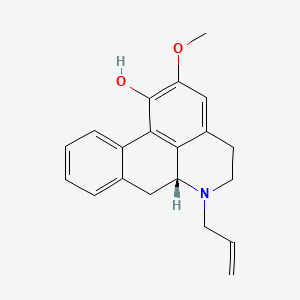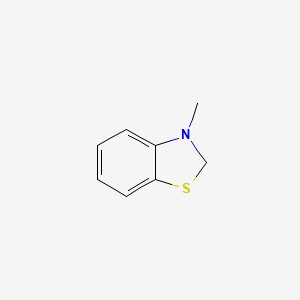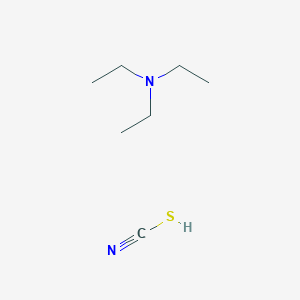
N,N-diethylethanamine; thiocyanic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N-diethylethanamine; thiocyanic acid is a compound formed by the combination of N,N-diethylethanamine and thiocyanic acid in a 1:1 ratio. This compound is known for its unique chemical properties and applications in various fields, including chemistry, biology, and industry .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N,N-diethylethanamine; thiocyanic acid typically involves the reaction of N,N-diethylethanamine with thiocyanic acid under controlled conditions. The reaction is carried out in a solvent such as ethanol or methanol, and the mixture is heated to facilitate the formation of the compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
N,N-diethylethanamine; thiocyanic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the compound into simpler amines and thiocyanates.
Substitution: The compound can undergo substitution reactions where the thiocyanate group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired products are formed .
Major Products Formed
The major products formed from these reactions include various amines, thiocyanates, and substituted derivatives of N,N-diethylethanamine .
Applications De Recherche Scientifique
N,N-diethylethanamine; thiocyanic acid has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: The compound is used in biochemical assays and as a precursor for the synthesis of biologically active molecules.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals
Mécanisme D'action
The mechanism by which N,N-diethylethanamine; thiocyanic acid exerts its effects involves the interaction of its functional groups with molecular targets. The thiocyanate group can act as a nucleophile, participating in various chemical reactions, while the N,N-diethylethanamine moiety can interact with biological molecules through hydrogen bonding and other interactions .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to N,N-diethylethanamine; thiocyanic acid include:
Triethylamine: A tertiary amine with similar chemical properties but without the thiocyanate group.
Diethylamine: A secondary amine with two ethyl groups attached to the nitrogen atom.
Thiocyanic acid: The parent compound of the thiocyanate group
Uniqueness
This compound is unique due to the presence of both the N,N-diethylethanamine and thiocyanate groups in a single molecule. This combination imparts distinct chemical properties and reactivity, making it valuable in various applications .
Propriétés
Numéro CAS |
32061-78-2 |
|---|---|
Formule moléculaire |
C7H16N2S |
Poids moléculaire |
160.28 g/mol |
Nom IUPAC |
N,N-diethylethanamine;thiocyanic acid |
InChI |
InChI=1S/C6H15N.CHNS/c1-4-7(5-2)6-3;2-1-3/h4-6H2,1-3H3;3H |
Clé InChI |
QLHCYPWYDGVVPA-UHFFFAOYSA-N |
SMILES canonique |
CCN(CC)CC.C(#N)S |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


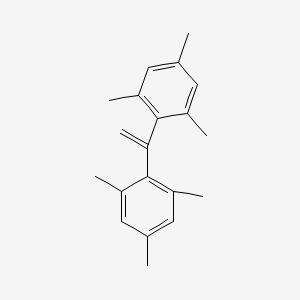


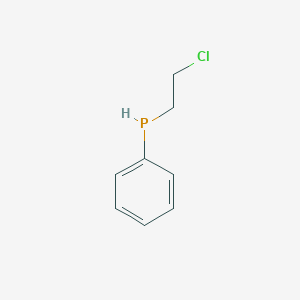
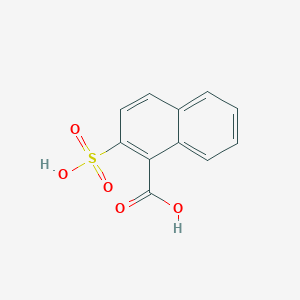

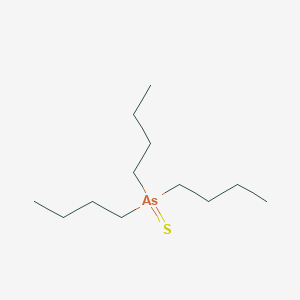
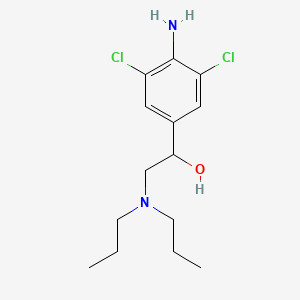
![2,2-Dimethyl-1,2-dihydrobenzo[a]acridine-12-carboxylic acid](/img/structure/B14681700.png)
![4-[(Anthracen-9-YL)methyl]-N,N-dimethylaniline](/img/structure/B14681710.png)

